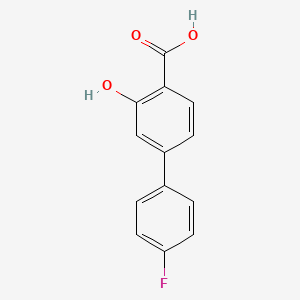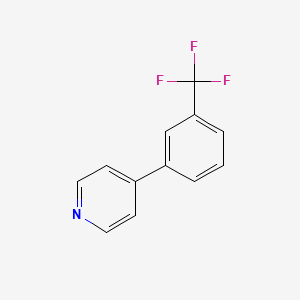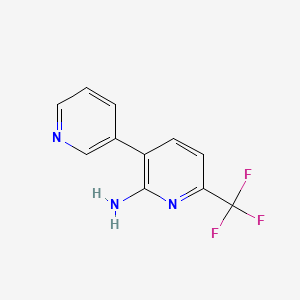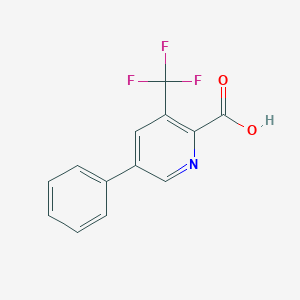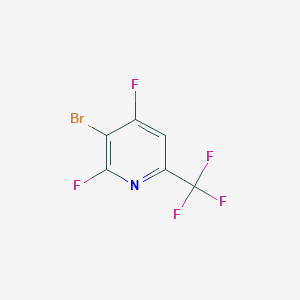![molecular formula C18H28N4O3 B1388680 tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phényl]amino}éthyl)carbamate CAS No. 1019179-42-0](/img/structure/B1388680.png)
tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phényl]amino}éthyl)carbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de la Céftolozane
Ce composé sert d’intermédiaire important dans la synthèse de la céftolozane, un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse . La céftolozane est dérivée de la modification structurelle du FK518 et présente une bonne tolérance, un large spectre antibactérien et une forte activité contre les bactéries Gram-positives et Gram-négatives, y compris Pseudomonas aeruginosa et les souches multirésistantes aux médicaments .
Recherche sur les antibiotiques
En raison de son rôle dans la synthèse de la céftolozane, ce composé est crucial dans la recherche sur les antibiotiques, en particulier dans le développement de traitements contre les infections bactériennes résistantes aux médicaments. Son efficacité contre des agents pathogènes difficiles comme Pseudomonas aeruginosa le rend précieux pour l’étude de nouvelles stratégies antibactériennes .
Développement des PROTAC
La structure du composé lui permet d’agir comme un lien semi-flexible dans le développement des PROTAC (chimères de ciblage de la protéolyse), qui sont conçues pour la dégradation ciblée des protéines . Cette application est importante dans le domaine de la découverte de médicaments et de la pharmacologie.
Synthèse chimique
Il est utilisé dans divers processus de synthèse chimique, où il peut être impliqué dans des étapes d’amination, de réduction, d’estérification, de protection tritylique et de condensation. Ces processus sont essentiels pour créer des molécules complexes pour des applications pharmaceutiques .
Intermédiaire pour les dérivés du pyrazole
Ce composé est utilisé comme intermédiaire dans la synthèse de dérivés du pyrazole. Ces dérivés sont importants en chimie médicinale pour leurs propriétés thérapeutiques potentielles .
Amélioration de la stabilité
Dans les voies de synthèse, ce composé aide à stabiliser les intermédiaires instables, tels que les isocyanates, en formant des dérivés du pyrazole plus stables. Ceci est particulièrement utile dans la synthèse de composés sensibles à la décomposition .
Étalons de référence
Enfin, il est utilisé comme étalon de référence dans les tests pharmaceutiques pour garantir des résultats précis. Des étalons de référence de haute qualité sont essentiels pour valider l’efficacité et la sécurité des produits pharmaceutiques .
Mécanisme D'action
Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate binds to proteins and enzymes in the body and modifies their structure and function. It is thought to act by forming a covalent bond with the target protein or enzyme, which then leads to a change in the protein or enzyme's structure and function. tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate is also thought to interact with other molecules in the body, such as lipids, to form complexes that can affect the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of other enzymes. tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate has also been shown to affect the expression of certain genes and to alter the structure and function of proteins. Additionally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate has been shown to affect the metabolism of certain drugs, as well as to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive, making it a cost-effective option for experiments. Additionally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate is relatively stable, which makes it ideal for use in long-term experiments. However, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate can also have certain limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate can be toxic in high concentrations and can cause adverse effects in humans.
Orientations Futures
There are many potential future directions for the use of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate in scientific research. It could be used in the development of new drugs, as well as in the study of the effects of environmental pollutants on human health. Additionally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate could be used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Finally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate could be used to study the effects of drugs on the immune system and to study the effects of drugs on the brain.
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(pyrrolidine-1-carbonyl)anilino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-18(2,3)25-17(24)21-9-8-20-15-7-6-13(12-14(15)19)16(23)22-10-4-5-11-22/h6-7,12,20H,4-5,8-11,19H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYODBGYVOJKGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



